4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Chemistry Insights
One notable study discusses a structurally similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, illustrating its crystallization properties and the angular relationships between its molecular components. This compound crystallizes with two independent molecules in the asymmetric unit, showcasing varied dihedral angles and hydrogen bonding patterns that contribute to a two-dimensional network. Such studies are pivotal for understanding molecular interactions and crystal packing, providing a foundation for further applications in materials science and drug design (Nayak et al., 2013).
Synthetic Chemistry Applications
In the realm of synthetic chemistry, the compound has been explored for its potential in drug synthesis, as exemplified by the development of Esonarimod, an antirheumatic agent. The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, crucial for Esonarimod's synthesis, highlights the compound's role in facilitating efficient production processes for pharmaceuticals. This underscores the compound's versatility and its contribution to advancing medicinal chemistry (Noguchi et al., 2002).
Biological Studies Implications
Exploring the biological implications, studies on similar compounds, such as 4-Methylthio-2-oxobutanoic acid, reveal its potential in inhibiting cell growth and inducing apoptosis. This suggests avenues for research into cancer therapies and understanding cellular mechanisms, pointing to the broader relevance of 4-oxobutanoic acid derivatives in biological research. Investigating these compounds' effects on specific cellular pathways can inform drug development strategies targeting various diseases (Tang et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, is known to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
It’s plausible that it might interact with its targets in a manner similar to other organic compounds that contain a boronic acid group . These compounds often act as inhibitors, binding to their target enzymes and preventing them from catalyzing their usual reactions.
Biochemical Pathways
Given its potential target, it might influence the prostaglandin biosynthesis pathway . Prostaglandins are involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.
Result of Action
Given its potential target, it might influence the production of prostaglandins, which could have various downstream effects depending on the specific type of prostaglandin affected .
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWYSVCUOZOEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424529 | |
Record name | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-22-4 | |
Record name | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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